Molecular Weight Differential: Iodo versus Bromo and Non-Halogenated Analogs for Scaffold Identification in Medicinal Chemistry Libraries
4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol exhibits a molecular weight of 291.11 g/mol, which is substantially higher than the 4-bromo analog (244.11 g/mol) and nearly double that of the non-halogenated parent 3-methylthieno[2,3-c]pyridin-7-ol (165.21 g/mol) . The iodine atom contributes approximately 126.9 atomic mass units to the core scaffold, whereas bromine contributes approximately 79.9 units, resulting in a quantifiable 47 g/mol mass differential between the iodo and bromo derivatives . This mass shift enables unambiguous differentiation via LC-MS during high-throughput screening campaigns and facilitates isotopic pattern recognition for metabolite identification studies.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 291.11 g/mol |
| Comparator Or Baseline | 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol: 244.11 g/mol; 3-Methylthieno[2,3-c]pyridin-7-ol: 165.21 g/mol |
| Quantified Difference | +47 g/mol versus bromo analog; +125.9 g/mol versus non-halogenated parent |
| Conditions | Calculated molecular weight based on molecular formula C₈H₆INOS; verified across vendor certificates of analysis |
Why This Matters
This molecular weight differential provides a definitive MS signature that enables confident compound identification in complex reaction mixtures and eliminates the risk of misassignment between halogenated analogs during SAR campaigns.
